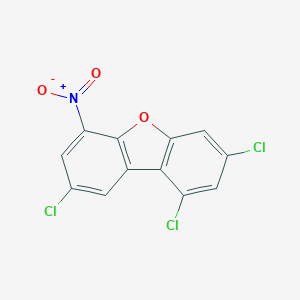
6-Nitro-1,3,8-trichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-1,3,8-trichlorodibenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H4Cl3NO3 and its molecular weight is 316.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicological Research
6-NO2-1,3,8-TCDF has been studied for its role as an antagonist to the aryl hydrocarbon receptor (AhR), which is implicated in the toxic effects of dioxins and related compounds.
- Mechanism of Action : Research indicates that 6-NO2-1,3,8-TCDF can inhibit the induction of cytochrome P450 enzymes (specifically CYP1A1) that are typically activated by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic environmental contaminant. In studies involving rats, 6-NO2-1,3,8-TCDF exhibited partial antagonistic effects on TCDD-induced enzyme activities .
- Binding Affinity : The binding affinity of 6-NO2-1,3,8-TCDF to the Ah receptor was evaluated through competitive binding studies. It was found to have lower affinity compared to other substituted congeners but still demonstrated significant antagonistic properties .
Environmental Science
The compound's persistence and potential bioaccumulation in the environment make it a subject of environmental toxicity studies.
- Bioaccumulation Studies : Investigations into the environmental impact of 6-NO2-1,3,8-TCDF focus on its behavior in aquatic systems and its potential effects on wildlife. The compound's structure suggests it may accumulate in fatty tissues of organisms exposed to contaminated environments .
- Analytical Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify 6-NO2-1,3,8-TCDF in environmental samples. Understanding its distribution in ecosystems is crucial for assessing ecological risks associated with its presence .
Medicinal Chemistry
In medicinal chemistry, 6-NO2-1,3,8-TCDF serves as a structural model for developing new pharmaceuticals aimed at modulating AhR activity.
- Potential Therapeutics : The compound's ability to modulate AhR activity suggests potential applications in developing anti-estrogenic agents for breast cancer therapy. Research indicates that structural analogs of 6-NO2-1,3,8-TCDF could be designed to enhance therapeutic efficacy while minimizing side effects associated with traditional treatments .
Case Study 1: Antagonistic Effects on TCDD
A study evaluated the effects of various substituted dibenzofurans on TCDD-induced enzyme activities in rats. The results indicated that while many analogs displayed minimal activity as antagonists, 6-NO2-1,3,8-TCDF showed some capacity to inhibit TCDD-mediated induction of cytochrome P450 enzymes .
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental persistence of 6-NO2-1,3,8-TCDF highlighted its potential for bioaccumulation in aquatic organisms. This study utilized sediment and water samples from contaminated sites to analyze the compound's concentration and distribution patterns .
Propriétés
Numéro CAS |
125652-17-7 |
|---|---|
Formule moléculaire |
C12H4Cl3NO3 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1,3,8-trichloro-6-nitrodibenzofuran |
InChI |
InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(15)2-6(14)4-10(11)19-12(7)9(3-5)16(17)18/h1-4H |
Clé InChI |
FDHMWCYHLUFGNL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl |
Key on ui other cas no. |
125652-17-7 |
Synonymes |
6-NCDF 6-nitro-1,3,8-trichlorodibenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















